molecular formula C11H8O3 B056420 7-Ethenyloxycoumarin CAS No. 120876-04-2

7-Ethenyloxycoumarin

Cat. No. B056420
CAS RN: 120876-04-2
M. Wt: 188.18 g/mol
InChI Key: YLKMRNNJUVHZRT-UHFFFAOYSA-N
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Description

7-Ethenyloxycoumarin, also known as coumarin-ethene oxide, is a chemical compound that belongs to the coumarin family. It is a colorless liquid that is commonly used in scientific research for its unique properties.

Mechanism of Action

The mechanism of action of 7-Ethenyloxycoumarin involves the reaction of the compound with ROS. When ROS are present, the ethene oxide group in 7-Ethenyloxycoumarin undergoes a ring-opening reaction, resulting in the formation of a fluorescent product. The fluorescence intensity is proportional to the amount of ROS present in the sample, allowing for quantitative analysis.
Biochemical and Physiological Effects
7-Ethenyloxycoumarin has been shown to have minimal toxicity and does not interfere with cellular processes. It is highly selective for ROS and does not react with other molecules present in cells. The compound has been used to study the role of ROS in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-Ethenyloxycoumarin is its high selectivity for ROS. This allows for accurate detection of ROS in complex biological samples. The compound is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of 7-Ethenyloxycoumarin is its sensitivity to light. The compound can undergo photobleaching, which can affect the accuracy of the results. Additionally, the compound has a relatively short half-life, which can limit its use in long-term studies.

Future Directions

There are several future directions for the use of 7-Ethenyloxycoumarin in scientific research. One area of interest is the development of new fluorescent probes based on 7-Ethenyloxycoumarin. These probes could be designed to target specific ROS or other molecules of interest, allowing for more precise detection and analysis. Another area of interest is the use of 7-Ethenyloxycoumarin in vivo. While the compound has been used extensively in vitro, its use in living organisms is still limited. Future studies could explore the potential of 7-Ethenyloxycoumarin as a diagnostic tool for various diseases in animal models. Finally, the development of new synthesis methods for 7-Ethenyloxycoumarin could lead to improved yields and purity, making the compound more accessible for scientific research.
Conclusion
7-Ethenyloxycoumarin is a valuable tool for scientific research due to its unique properties as a fluorescent probe for ROS. The compound has a wide range of applications in the study of various diseases and cellular processes. While there are limitations to its use, ongoing research is exploring new directions for the development and application of 7-Ethenyloxycoumarin in scientific research.

Synthesis Methods

The synthesis of 7-Ethenyloxycoumarin involves the reaction of coumarin with ethene oxide in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

7-Ethenyloxycoumarin has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. The use of 7-Ethenyloxycoumarin as a fluorescent probe allows for the detection of ROS in real-time, providing valuable insights into the mechanisms of oxidative stress.

properties

CAS RN

120876-04-2

Product Name

7-Ethenyloxycoumarin

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

IUPAC Name

7-ethenoxychromen-2-one

InChI

InChI=1S/C11H8O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h2-7H,1H2

InChI Key

YLKMRNNJUVHZRT-UHFFFAOYSA-N

SMILES

C=COC1=CC2=C(C=C1)C=CC(=O)O2

Canonical SMILES

C=COC1=CC2=C(C=C1)C=CC(=O)O2

Other CAS RN

120876-04-2

synonyms

7-ethenyloxycoumarin

Origin of Product

United States

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